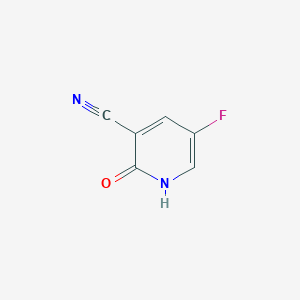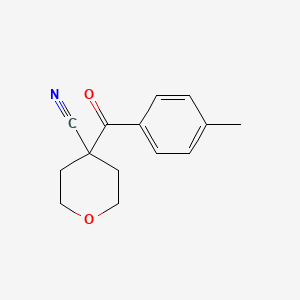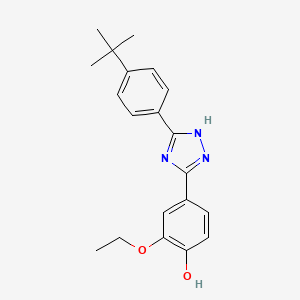
4-(3-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol is a complex organic compound that features a triazole ring, a tert-butylphenyl group, and an ethoxyphenol moiety
Preparation Methods
The synthesis of 4-(3-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another approach involves the alkylation of phenol with isobutene in the presence of an acid catalyst . Industrial production methods may involve large-scale reactions using similar catalytic processes but optimized for higher yields and efficiency.
Chemical Reactions Analysis
4-(3-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides
Scientific Research Applications
4-(3-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 4-(3-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The triazole ring and phenolic hydroxyl group are key functional groups that contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 4-(3-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol include:
4-tert-Butylphenol: An organic compound with a similar tert-butylphenyl group but lacking the triazole and ethoxyphenol moieties.
tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: A compound with a tert-butyl group and a phenyl ring, used in targeted protein degradation.
4,4’-Di-tert-butylbiphenyl: A biphenyl compound with tert-butyl groups, used in various chemical applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H23N3O2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-2-ethoxyphenol |
InChI |
InChI=1S/C20H23N3O2/c1-5-25-17-12-14(8-11-16(17)24)19-21-18(22-23-19)13-6-9-15(10-7-13)20(2,3)4/h6-12,24H,5H2,1-4H3,(H,21,22,23) |
InChI Key |
DYDWKAAUDMOPCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=C(C=C3)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


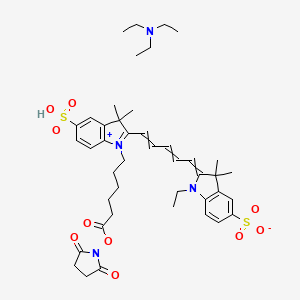
![(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)methanamine](/img/structure/B15056294.png)

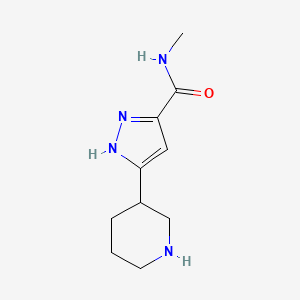
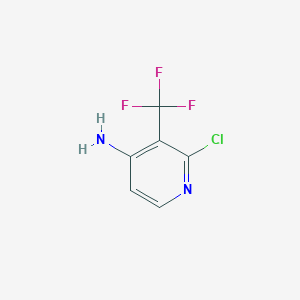
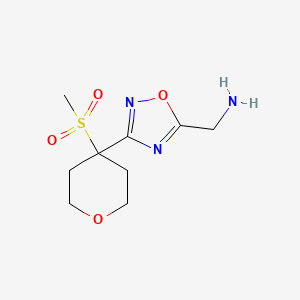
![(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B15056320.png)
![7-Chloro-2-methyl-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one](/img/structure/B15056329.png)
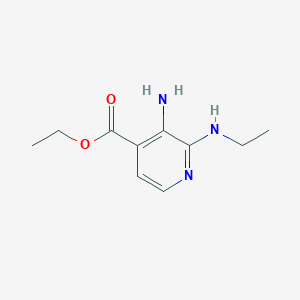
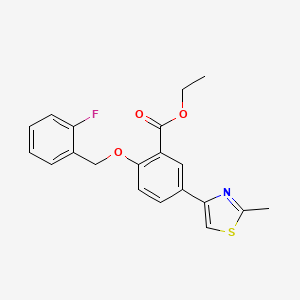
![2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B15056351.png)

